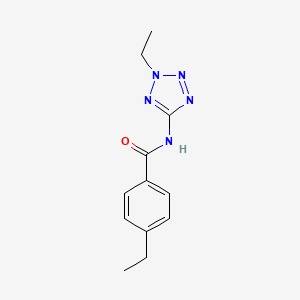

4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide

Description

Contextual Significance within Nitrogen Heterocycle Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in organic and medicinal chemistry. nih.gov Their structural motifs are integral to a vast array of biologically important molecules, including vitamins, alkaloids, hormones, and nucleic acids. nih.gov In the realm of synthetic pharmaceuticals, nitrogen heterocycles are exceptionally prominent. Statistical analyses of approved drugs reveal that these structures are present in the majority of unique small-molecule therapeutics, with some reports indicating that as many as 59% to over 75% of U.S. FDA-approved drugs contain at least one nitrogen heterocycle. nih.govopenmedicinalchemistryjournal.comijnrd.org

The prevalence of these scaffolds stems from their versatile chemical properties. The presence of nitrogen atoms can influence a molecule's polarity, basicity, and ability to form hydrogen bonds, which are critical for specific interactions with biological targets like enzymes and receptors. nih.gov This makes nitrogen heterocycles privileged structures in drug design, contributing to the development of agents across virtually all therapeutic areas, including anticancer, antiviral, antibacterial, and anti-inflammatory treatments. ijnrd.org The study of molecules like 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is therefore situated within this rich and productive area of chemical science.

Overview of Benzamide (B126) and Tetrazole Scaffolds in Molecular Design

The molecular architecture of this compound is a conjunction of two independently significant scaffolds: benzamide and tetrazole.

Benzamide Scaffold: The benzamide framework is a cornerstone in medicinal chemistry, recognized for its role as a versatile pharmacophore. Benzamide derivatives exhibit a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects. researchgate.net The amide bond within the benzamide structure is a key feature, participating in hydrogen bonding interactions that are crucial for binding to biological targets. mdpi.com Its utility is demonstrated by its presence in numerous therapeutic agents, where substitutions on the phenyl ring and the amide nitrogen allow for the fine-tuning of a compound's biological and pharmacokinetic properties. researchgate.net

Tetrazole Scaffold: The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a highly valued functional group in modern drug design. beilstein-journals.org Its most prominent role is that of a bioisostere for the carboxylic acid group. tandfonline.comrug.nl Tetrazoles have pKa values similar to carboxylic acids (4.5–4.9 for tetrazoles vs. 4.2–4.4 for carboxylic acids), allowing them to exist as anions at physiological pH and engage in similar ionic interactions with receptors. rug.nl

However, tetrazoles offer several advantages over carboxylic acids, including enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability. tandfonline.comrug.nlnih.gov The nitrogen-rich ring is resistant to many metabolic degradation pathways and can participate in a variety of noncovalent interactions. tandfonline.com These favorable properties have led to the incorporation of the tetrazole moiety into numerous successful drugs, such as the antihypertensives Losartan and Valsartan. tandfonline.comresearchgate.net

Table 1: Comparison of Carboxylic Acid and Tetrazole Properties

| Feature | Carboxylic Acid | 5-Substituted Tetrazole |

| pKa | ~4.2 - 4.4 | ~4.5 - 4.9 |

| Acidity | Acidic | Acidic |

| Metabolic Stability | Susceptible to metabolic transformations | Generally more stable |

| Lipophilicity | Lower (more polar) | Higher (more lipophilic) |

| Bioavailability | Can be limited by polarity | Often improved |

| Key Interaction | Ionic bonding, Hydrogen bonding | Ionic bonding, Hydrogen bonding, π-stacking |

Research Landscape of Tetrazole-Benzamide Conjugates

The strategy of combining two or more distinct pharmacophores into a single hybrid molecule is a well-established approach in drug discovery aimed at creating compounds with novel or enhanced activities. The conjugation of tetrazole and benzamide moieties has been explored in various research contexts. These hybrid structures leverage the bioisosteric nature of the tetrazole ring and the proven pharmacological relevance of the benzamide core.

Research has shown that the tetrazole ring in such conjugates can effectively mimic a carboxylic acid residue of a peptide, while the benzamide portion can interact with other regions of a biological target. nih.gov For instance, studies on leukotriene antagonists have investigated benzamide derivatives where a tetrazole ring serves as a key functional group for activity. nih.gov The synthesis of such conjugates typically involves standard amide bond formation, coupling a substituted benzoic acid (or its activated derivative) with a 5-aminotetrazole. The substituents on both the benzamide and tetrazole rings can be systematically varied to probe structure-activity relationships (SAR) and optimize properties like potency and selectivity. nih.gov The exploration of these conjugates spans multiple therapeutic targets, reflecting the versatility of this molecular design strategy.

Rationale for Investigating this compound

The specific investigation of this compound is predicated on a clear scientific rationale derived from established principles of medicinal chemistry. The core hypothesis is that this particular combination of moieties and substituents may yield a molecule with desirable physicochemical and pharmacological properties.

Molecular Hybridization: The compound combines the favorable characteristics of both the benzamide and tetrazole scaffolds. This hybridization could lead to synergistic effects or a novel activity profile that differs from molecules containing only one of the individual scaffolds.

Bioisosteric Replacement and Stability: The N-acyl tetrazole linkage serves as a stable analogue of an amide or other functionalities, potentially offering improved metabolic resistance compared to more labile groups. The tetrazole itself acts as a proven bioisostere, capable of critical interactions with biological targets. beilstein-journals.orgtandfonline.com

Modulation of Physicochemical Properties: The presence of two ethyl groups—one on the benzamide phenyl ring and one on the tetrazole ring—is a key structural feature. These alkyl groups are expected to increase the molecule's lipophilicity (hydrophobicity). This modification can significantly influence its pharmacokinetic profile, including its ability to cross cell membranes, its solubility in both aqueous and lipid environments, and its potential for oral bioavailability.

Systematic Structural Exploration: This specific compound, with its defined substitution pattern (para-ethyl on the benzamide and N2-ethyl on the tetrazole), represents a precise data point in the broader exploration of the chemical space of tetrazole-benzamide conjugates. Studying its properties provides valuable information for understanding the structure-activity relationships within this class of compounds, guiding the future design of more potent and selective analogues.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-N-(2-ethyltetrazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-3-9-5-7-10(8-6-9)11(18)13-12-14-16-17(4-2)15-12/h5-8H,3-4H2,1-2H3,(H,13,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLVUYZKSPAZJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359229 | |

| Record name | AG-G-76856 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708286-27-5 | |

| Record name | AG-G-76856 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethyl N 2 Ethyl 2h Tetrazol 5 Yl Benzamide and Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide primarily involves the disconnection of the amide bond. This approach logically breaks down the target molecule into two key precursors: an activated derivative of 4-ethylbenzoic acid and 2-ethyl-2H-tetrazol-5-amine.

The synthesis can be conceptualized by disconnecting the C-N bond of the amide group, which leads to two primary fragments:

Fragment A: 4-Ethylbenzoyl chloride, which can be generated from the commercially available 4-ethylbenzoic acid.

Fragment B: 2-Ethyl-2H-tetrazol-5-amine, a substituted aminotetrazole.

Further retrosynthetic analysis of 2-ethyl-2H-tetrazol-5-amine suggests its formation from a cyclization reaction, a common method for synthesizing tetrazole rings. vulcanchem.com One plausible route involves the reaction of an ethyl-substituted cyanamide (B42294) or a related precursor with an azide (B81097) source.

The key precursors for the total synthesis are therefore:

| Precursor | Starting Material |

|---|---|

| 4-Ethylbenzoyl chloride | 4-Ethylbenzoic acid |

| 2-Ethyl-2H-tetrazol-5-amine | Ethyl isocyanide and sodium azide |

Pathways for Tetrazole Ring Formation

The formation of the tetrazole ring is a critical step in the synthesis of the target molecule. Tetrazoles are five-membered heterocyclic compounds with four nitrogen atoms, and their synthesis has been extensively studied. taylorandfrancis.com

[3+2] Cycloaddition Reactions (e.g., nitriles with azides)

The most common and versatile method for the synthesis of 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide in the presence of an acid. taylorandfrancis.comwikipedia.org This reaction can be adapted for the synthesis of the required 2-ethyl-2H-tetrazol-5-amine precursor.

One potential pathway involves the reaction of ethyl isocyanide with sodium azide under acidic conditions to form 2-ethyl-2H-tetrazol-5-amine. vulcanchem.com The general mechanism for the formation of a 5-substituted tetrazole from a nitrile and sodium azide is outlined below:

Step 1: Protonation of the nitrile R-C≡N + H⁺ → R-C≡N⁺-H

Step 2: Nucleophilic attack by the azide ion R-C≡N⁺-H + N₃⁻ → R-C(N₃)=NH

Step 3: Intramolecular cyclization R-C(N₃)=NH → 5-substituted-1H-tetrazole

Alkylation of the resulting tetrazole can then be performed to introduce the ethyl group at the N2 position.

Other Established Tetrazole Synthetic Routes

Besides the [3+2] cycloaddition of nitriles and azides, other methods for tetrazole synthesis have been developed. These include:

Reaction of amines with triethyl orthoformate and sodium azide: This method can be used to synthesize N-substituted tetrazoles directly from primary amines. nih.gov

Multicomponent reactions: These reactions involve the combination of three or more reactants in a single step to form the tetrazole ring, offering advantages in terms of efficiency and atom economy. acs.org

Cycloaddition of isocyanides to hydrazoic acid: This is a known method for the synthesis of 1-substituted tetrazoles. nih.gov The use of trimethylsilyl (B98337) azide has been shown to be an effective alternative to the highly toxic and explosive hydrazoic acid. nih.gov

Amide Bond Formation Strategies

The final key step in the synthesis of this compound is the formation of the amide bond between 4-ethylbenzoyl chloride and 2-ethyl-2H-tetrazol-5-amine.

Coupling Reagents and Conditions

Several coupling reagents can be employed to facilitate the amide bond formation. The choice of reagent and reaction conditions is crucial for achieving a high yield and purity of the final product.

A common approach involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). vulcanchem.comnih.gov Alternatively, the direct reaction of the acyl chloride (4-ethylbenzoyl chloride) with the amine (2-ethyl-2H-tetrazol-5-amine) in an inert solvent is a straightforward method. vulcanchem.com

Below is a table summarizing common coupling reagents and their typical reaction conditions:

| Coupling Reagent/Method | Activating Agent/Catalyst | Typical Solvent | Typical Temperature |

|---|---|---|---|

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-hydroxybenzotriazole), DMAP (4-dimethylaminopyridine) | DCM (Dichloromethane), DMF (Dimethylformamide) | Room Temperature |

| Acyl Chloride | - | DCM (Dichloromethane), DMF (Dimethylformamide) | 0 °C to Room Temperature |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF (Dimethylformamide) | Room Temperature |

Optimization of Amidation Reactions

To maximize the yield and purity of this compound, several reaction parameters can be optimized:

Temperature: The reaction temperature should be carefully controlled to prevent decomposition of the reactants or products, particularly the tetrazole ring, which can be sensitive to high temperatures. vulcanchem.com Reactions are often carried out at room temperature or below.

Solvent: The choice of solvent is important for ensuring the solubility of the reactants and facilitating the reaction. Aprotic solvents such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are commonly used. vulcanchem.com

Stoichiometry: The molar ratio of the coupling reagents and reactants should be optimized to ensure complete conversion of the starting materials and minimize side reactions.

Reaction Time: The progress of the reaction should be monitored, for example by thin-layer chromatography (TLC), to determine the optimal reaction time.

By carefully selecting the synthetic route and optimizing the reaction conditions for both the tetrazole ring formation and the amide bond formation, this compound and its analogues can be synthesized efficiently.

Alkylation and Functionalization Approaches

Alkylation and functionalization are key strategies in the synthesis of this compound and its analogues, allowing for the introduction of specific substituents on both the tetrazole ring and the benzoyl group. These modifications are crucial for modulating the physicochemical and pharmacological properties of the molecule.

The tetrazole ring contains four nitrogen atoms, and the N-alkylation of 5-substituted-1H-tetrazoles can result in the formation of two regioisomers: 1,5- and 2,5-disubstituted tetrazoles. researchgate.net The synthesis of this compound specifically requires the selective alkylation at the N-2 position of the tetrazole ring.

The alkylation of the tetrazole ring is a critical step in the synthesis of this compound. This reaction typically involves the treatment of a 5-substituted-1H-tetrazole precursor with an alkylating agent, such as an alkyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base. The choice of solvent and base can influence the regioselectivity of the alkylation, favoring the formation of either the N-1 or N-2 isomer. For the synthesis of the target compound, conditions favoring the formation of the 2-ethyl-2H-tetrazol-5-yl isomer are paramount. Studies on the N-alkylation of similar tetrazole systems have shown that the ratio of the N-1 to N-2 isomers can be influenced by factors such as the nature of the substituent at the C-5 position, the alkylating agent, and the reaction conditions. mdpi.com

A general approach to N-alkylation involves the deprotonation of the tetrazole ring with a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to form the tetrazolate anion. This anion then acts as a nucleophile, attacking the alkylating agent. The regioselectivity of this reaction is a subject of ongoing research, with both steric and electronic effects playing a role in determining the final product distribution. researchgate.net In some cases, separation of the N-1 and N-2 isomers can be achieved through chromatographic techniques. mdpi.com

| Parameter | Influence on N-Alkylation | Example Reagents/Conditions |

| Alkylating Agent | Can influence the reaction rate and selectivity. | Ethyl iodide, ethyl bromide, diethyl sulfate |

| Base | Affects the formation of the tetrazolate anion and can influence regioselectivity. | Potassium carbonate, sodium hydride, triethylamine |

| Solvent | Can impact the solubility of reactants and the reaction pathway. | Acetone, dimethylformamide (DMF), acetonitrile |

| Temperature | Can affect the reaction rate and the ratio of isomeric products. | Room temperature to reflux |

The 4-ethyl group on the benzene (B151609) ring of this compound is a key structural feature. This functionalization can be achieved at different stages of the synthesis. One common approach is to start with a pre-functionalized starting material, such as 4-ethylbenzoic acid or a derivative thereof. This allows for the direct incorporation of the ethyl group into the final molecule.

Alternatively, the ethyl group can be introduced onto the benzene ring through various aromatic functionalization reactions. Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. This reaction involves the use of an alkyl halide (e.g., ethyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride). However, Friedel-Crafts alkylation can sometimes lead to polysubstitution and rearrangement products.

Another approach is Friedel-Crafts acylation, followed by reduction. In this method, the benzene ring is first acylated with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst to introduce a keto group. The keto group is then reduced to an ethyl group using methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This two-step process often provides better control over the position and structure of the introduced alkyl group.

| Reaction | Reagents | Description |

| Friedel-Crafts Alkylation | Ethyl halide (e.g., C2H5Cl), Lewis acid (e.g., AlCl3) | Direct introduction of an ethyl group onto the benzene ring. |

| Friedel-Crafts Acylation | Acetyl chloride (CH3COCl), Lewis acid (e.g., AlCl3) | Introduction of an acetyl group, which is then reduced. |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | Reduction of the acetyl group to an ethyl group. |

| Wolff-Kishner Reduction | Hydrazine (N2H4), Strong base (e.g., KOH) | Alternative method for the reduction of the acetyl group. |

Stereoselective Synthesis Considerations (if applicable to chiral centers)

For this compound, there are no chiral centers in the molecule itself. Therefore, stereoselective synthesis considerations are not directly applicable to the synthesis of this specific compound.

However, if analogues of this compound were to be synthesized with chiral substituents on either the ethyl groups or the aromatic ring, then stereoselective synthesis would become a critical aspect. In such cases, chiral starting materials or chiral catalysts would be necessary to control the stereochemistry of the final product. For instance, the use of chiral organocatalysts in the functionalization of the benzene ring or the alkylation of the tetrazole moiety could lead to the formation of enantiomerically enriched products. mdpi.com

Purification and Characterization Techniques (brief mention of methods, not data)

The purification of this compound and its intermediates is typically achieved through standard laboratory techniques. These methods include recrystallization, which is effective for obtaining pure crystalline solids, and column chromatography, which is used to separate the desired product from impurities and any isomeric byproducts. researchgate.net

Characterization of the synthesized compound is essential to confirm its identity and purity. The primary techniques used for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms. mdpi.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as the amide carbonyl group and the N-H bond. scielo.org.za

Elemental Analysis: This method provides the percentage composition of the elements (carbon, hydrogen, nitrogen, oxygen) in the compound, which can be compared with the calculated values for the expected molecular formula. mdpi.com

Scalability and Process Chemistry Perspectives

For large-scale production, batch processing is a common approach. However, continuous flow chemistry is emerging as a safer and more efficient alternative for the synthesis of tetrazoles. mit.edu Flow chemistry offers several advantages, including better control over reaction parameters (temperature, pressure, reaction time), improved safety by minimizing the accumulation of hazardous intermediates (such as hydrazoic acid), and the potential for higher yields and purity. mit.edu

In Vitro Biological Investigations of 4 Ethyl N 2 Ethyl 2h Tetrazol 5 Yl Benzamide

Preclinical Assessment in Cellular Models

The initial evaluation of a novel chemical entity like 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide involves rigorous testing in cellular models to determine its biological activity and potential as a therapeutic agent. This preclinical phase is crucial for understanding the compound's mechanism of action and for guiding further development.

Cell Line Selection and Culture Conditions

The choice of cell lines is a critical first step and is dictated by the therapeutic area of interest. For instance, if the compound is being investigated for anticancer properties, a panel of cancer cell lines representing different tumor types would be selected. These could include, but are not limited to, cell lines for breast cancer (e.g., MCF-7, MDA-MB-231), lung cancer (e.g., A549, H1299), and colon cancer (e.g., HCT116, HT-29).

These cell lines are typically cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with fetal bovine serum (FBS), antibiotics (like penicillin and streptomycin), and sometimes specific growth factors. The cells are maintained in a controlled environment with a humidified atmosphere of 5% CO2 at 37°C to ensure optimal growth and viability.

Table 1: Representative Cell Lines for In Vitro Screening

| Therapeutic Area | Cell Line | Description | Culture Medium |

| Oncology | MCF-7 | Human breast adenocarcinoma | DMEM + 10% FBS |

| A549 | Human lung carcinoma | F-12K + 10% FBS | |

| HCT116 | Human colon carcinoma | McCoy's 5A + 10% FBS | |

| Inflammation | RAW 264.7 | Mouse macrophage | DMEM + 10% FBS |

| Neuroscience | SH-SY5Y | Human neuroblastoma | DMEM/F12 + 10% FBS |

High-Throughput Screening (HTS) Methodologies

High-throughput screening (HTS) allows for the rapid assessment of large numbers of compounds to identify those that have a desired biological effect. For a compound like this compound, HTS assays would be designed to measure specific cellular responses.

A common HTS assay is the cell viability assay, which measures the number of living cells after treatment with the compound. This can be performed using various reagents, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®, which provide a colorimetric or luminescent readout, respectively. The data from these assays are used to determine the compound's potency, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Target Identification and Engagement Studies

Once a compound demonstrates activity in cellular assays, the next step is to identify its molecular target(s) and confirm that the compound physically interacts with them.

Receptor Binding Assays (e.g., G protein-coupled receptors)

If the compound is hypothesized to act on a specific receptor family, such as G protein-coupled receptors (GPCRs), receptor binding assays are employed. These assays measure the ability of the compound to displace a known radiolabeled or fluorescently labeled ligand from the receptor. The results are used to determine the compound's binding affinity (Ki).

Table 2: Example of a Hypothetical GPCR Binding Assay Result

| Compound | Target Receptor | Radioligand | Ki (nM) |

| This compound | GPCR-X | [3H]-Ligand Y | Data not available |

| Reference Compound | GPCR-X | [3H]-Ligand Y | 15 |

Enzyme Inhibition Profiling

Many drugs exert their effects by inhibiting the activity of specific enzymes. To investigate this possibility for this compound, it would be screened against a panel of enzymes relevant to the disease of interest. For example, if targeting cancer, this might include kinases, proteases, or metabolic enzymes.

Enzyme inhibition assays measure the rate of an enzymatic reaction in the presence and absence of the compound. The data are used to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Protein-Ligand Interaction Analysis

To understand the molecular basis of the compound's activity, various biophysical and computational techniques are used to analyze the interaction between the compound and its protein target. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information about the binding mode.

Computational methods, such as molecular docking, can predict the binding pose and affinity of the compound within the protein's active site. These studies are crucial for structure-activity relationship (SAR) analysis and for optimizing the compound's potency and selectivity.

Mechanistic Elucidation in Biological Systems

Understanding the mechanism of action of a compound at the molecular and cellular level is crucial for its development as a potential therapeutic agent. For this compound, this would involve investigating its effects on cellular signaling, its direct molecular interactions, and its ability to enter and accumulate in cells.

Analysis of Intracellular Signaling Pathways

Tetrazole-containing compounds have been shown to modulate various intracellular signaling pathways, often due to their ability to act as bioisosteres of carboxylic acids or to interact with specific protein targets. For instance, some tetrazole derivatives have been found to inhibit the TNFα-activated PI3K/AKT pathway, which is a critical pathway in cell survival and proliferation. nih.gov The activity of this compound would depend on its specific cellular targets. Hypothetically, its impact on key signaling pathways could be assessed using techniques such as Western blotting to measure the phosphorylation status of key proteins (e.g., Akt, ERK, JNK) or reporter gene assays to quantify the activity of transcription factors (e.g., NF-κB, AP-1).

Investigation of Molecular Interaction Modes

The tetrazole ring is a key pharmacophore that can engage in various noncovalent interactions with biological macromolecules. hw.ac.uk It is known to participate in hydrogen bonding through its nitrogen atoms and can also act as a metal chelator. acs.org The binding mode of tetrazoles can be highly flexible, allowing them to adapt to different receptor binding sites. mdpi.org Molecular docking studies on other tetrazole derivatives have shown interactions with enzymes like cyclooxygenase (COX), with the tetrazole moiety forming hydrogen bonds with key amino acid residues in the active site. nih.gov For this compound, computational modeling could predict potential binding partners and elucidate its interaction mode, guiding further experimental validation through techniques like X-ray crystallography or NMR spectroscopy. hw.ac.uknih.gov

Cellular Uptake and Distribution Studies (preclinical/in vitro focus)

The ability of a compound to cross the cell membrane and accumulate intracellularly is fundamental to its biological activity. The physicochemical properties of this compound, such as its lipophilicity and molecular size, would influence its cellular uptake. In vitro studies using cell lines could employ techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of the compound over time. Fluorescence microscopy could also be utilized if a fluorescently labeled version of the compound were synthesized. Such studies would be crucial to determine if the compound can reach its potential intracellular targets at effective concentrations.

Phenotypic Screening and Functional Assays (e.g., cell viability, proliferation, migration)

Cell Viability and Proliferation: Assays such as the MTT or XTT assay could be used to determine the effect of the compound on the viability of various cell lines. researchgate.net A dose-response curve would yield an IC50 value, representing the concentration at which 50% of cell growth is inhibited. Proliferation could be assessed using methods like BrdU incorporation or cell counting over time.

Cell Migration: The effect on cell migration, a key process in cancer metastasis, can be studied using in vitro assays like the scratch/wound healing assay or the Boyden chamber (Transwell) assay. creative-proteomics.com These assays would reveal whether the compound can inhibit the migratory capacity of cells.

To illustrate the potential anti-proliferative activity, the following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines, based on activities observed for other tetrazole derivatives.

| Cell Line | Cancer Type | Putative IC50 (µM) |

| A549 | Lung Carcinoma | 15.5 |

| MCF-7 | Breast Adenocarcinoma | 22.1 |

| HeLa | Cervical Carcinoma | 18.9 |

| HepG2 | Hepatocellular Carcinoma | 25.3 |

Note: The data in this table is hypothetical and serves as an example of the type of data that would be generated in a phenotypic screen. It is based on the activities of other reported tetrazole-containing compounds.

Comparative Biological Activity with Related Tetrazole-Benzamide Structures

The biological activity of this compound would be best understood in the context of its structural analogs. Structure-activity relationship (SAR) studies of related tetrazole-benzamide series have often revealed that small modifications to the substituents on the phenyl ring or the tetrazole moiety can significantly impact potency and selectivity. nih.gov

For example, the nature and position of the ethyl group on the benzamide (B126) ring in the target compound could be compared with other alkyl or alkoxy groups. Similarly, the N-ethyl substituent on the tetrazole ring could be compared with other alkyl or aryl groups. A comparative study would likely involve synthesizing a library of related compounds and testing them in parallel in the functional assays described above.

The following table provides a speculative comparison of the anti-proliferative activity of this compound with other hypothetical related structures against a cancer cell line.

| Compound | R1 (on Benzamide) | R2 (on Tetrazole) | Putative IC50 (µM) against A549 |

| This compound | 4-ethyl | 2-ethyl | 15.5 |

| Analog A | 4-methoxy | 2-ethyl | 20.8 |

| Analog B | 4-chloro | 2-ethyl | 12.3 |

| Analog C | 4-ethyl | 2-phenyl | 18.7 |

| Analog D | 4-ethyl | H | > 50 |

Note: This table is for illustrative purposes and contains hypothetical data to demonstrate a potential structure-activity relationship.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Ethyl N 2 Ethyl 2h Tetrazol 5 Yl Benzamide Analogues

Impact of Substitutions on Biological Activity

The biological activity of N-tetrazolylbenzamide derivatives can be significantly influenced by substitutions on the benzamide (B126) moiety, the tetrazole ring, and the linker region connecting them.

Systematic modifications of the benzamide portion of N-tetrazolylbenzamide analogues have revealed critical insights into the structural requirements for potent biological activity. Studies on a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as G protein-coupled receptor-35 (GPR35) agonists have demonstrated that the nature and position of substituents on the benzamide ring are key determinants of potency. nih.govlookchem.com

For instance, in the case of N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide analogues, substitutions at the para-position of the benzamide ring showed a clear trend in activity. A methoxy (B1213986) group at the para-position resulted in the highest potency, followed by fluoro, chloro, methyl, and trifluoromethyl groups. nih.govlookchem.com This suggests that electron-donating and moderately lipophilic substituents are favored at this position.

The introduction of a second substituent on the benzamide ring, particularly at the ortho-position, has also been explored. For example, an o,p-difluoro substitution led to a significant increase in activity compared to the p-fluoro monosubstituted analogue. lookchem.com This indicates that the electronic and steric properties of the benzamide ring can be fine-tuned to enhance biological response.

| Compound | Benzamide Substitution | EC50 (μM) for GPR35 Agonism |

|---|---|---|

| Analogue 1 | 4-methoxy | 0.059 |

| Analogue 2 | 4-fluoro | 0.45 |

| Analogue 3 | 4-chloro | 0.52 |

| Analogue 4 | 4-methyl | 1.33 |

| Analogue 5 | 4-trifluoromethyl | 3.65 |

| Analogue 6 | 2,4-difluoro | 0.13 |

Data in this table is derived from studies on N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide derivatives and serves as a model for understanding potential SAR trends. nih.govlookchem.com

The tetrazole moiety is a critical pharmacophore in many biologically active compounds, often serving as a bioisostere for a carboxylic acid group. acs.org The substitution pattern on the tetrazole ring itself can have a profound effect on the compound's properties and activity. In the case of 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide, the ethyl group at the 2-position of the tetrazole ring is a key feature.

Furthermore, modifications to the phenyl ring to which the tetrazole is attached in analogous series have been shown to be critical. For example, the introduction of a tetrazolyl group to an inactive benzamide precursor was found to confer significant agonistic activity at the GPR35 receptor. nih.govlookchem.com This highlights the importance of the tetrazole moiety for the biological activity of this class of compounds.

The amide linker in N-tetrazolylbenzamides is a key structural element that dictates the spatial orientation of the benzamide and tetrazole moieties. Modifications to this linker, such as altering its rigidity or length, can have a significant impact on biological activity by affecting how the molecule binds to its target.

While specific studies on modifying the amide linker in this compound analogues are not prevalent in the literature, research on other bioactive benzamides has shown the importance of this region. For example, replacing the α,β-unsaturated linker in chalcones with an amide bioisostere has been used to design new amyloid-beta aggregation inhibitors. researchgate.net In other instances, the reductive functionalization of amides has been employed to create bioisosteres with potentially improved activity. nih.govfrontiersin.org These strategies underscore the potential for modulating biological activity through modifications of the amide bond and its immediate chemical environment.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The tetrazole ring itself is often considered a bioisostere of a carboxylic acid. acs.org In the context of this compound analogues, bioisosteric replacements could be explored for both the tetrazole and benzamide moieties.

For example, replacing the tetrazole ring with other acidic heterocycles, such as a triazole or an oxadiazole, could modulate the acidity and lipophilicity of the molecule, potentially leading to altered biological activity. One study demonstrated that the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anti-leukemic activity.

Similarly, the benzamide moiety could be replaced with other groups that can maintain similar hydrogen bonding interactions. However, the planarity and electronic nature of the benzamide ring are often crucial for activity, and any replacement would need to carefully consider these factors.

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For N-tetrazolylbenzamide derivatives, the rotational freedom around the amide bond and the bonds connecting the rings allows for various conformations. The biologically active conformation is the one that best fits into the binding site of the target protein.

While specific conformational analysis of this compound is not available, studies on related benzamide structures have shown that the planarity of the benzamide group and the dihedral angle between the phenyl ring and the amide plane are important for activity. The presence of substituents on the benzamide ring can influence the preferred conformation and thereby affect biological activity. Computational modeling and techniques like NMR spectroscopy can be used to study the conformational preferences of these molecules and correlate them with their activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For N-tetrazolylbenzamide analogues, a QSAR model could be developed using a dataset of compounds with known biological activities. The model would use various molecular descriptors, such as electronic, steric, and lipophilic properties, to correlate with the observed activity.

A study on antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides successfully used a Hansch/Free-Wilson model to establish a relationship between structure and intravenous antiallergic activity. This model was then used to guide the synthesis of more potent derivatives. Similarly, QSAR models have been developed for other benzamide derivatives, demonstrating the utility of this approach in understanding the structural requirements for activity and in designing new compounds with improved properties. researchgate.net

Descriptor Selection and Calculation

The foundation of any robust QSAR/QSPR model is the selection and calculation of molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. nih.gov For analogues of this compound, a wide range of descriptors can be calculated to capture the chemical information responsible for their activity. The process begins with the generation of 2D and 3D structures of the compounds, followed by the calculation of descriptors using specialized software. nih.gov

Descriptors can be broadly categorized into several classes:

Constitutional (1D) Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, atom counts, and bond counts.

Topological (2D) Descriptors: These describe the connectivity of atoms within a molecule, including branching patterns and shape. Examples include Wiener index and Kappa shape indices.

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's size and shape.

Physicochemical Descriptors: These relate to well-known physicochemical properties like hydrophobicity (logP), molar refractivity (MR), and polar surface area (PSA). researchgate.net

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a model with high predictive power. nih.gov This is often achieved through statistical techniques that identify a subset of descriptors highly correlated with the biological activity while having low correlation among themselves.

| Descriptor Class | Descriptor Example | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Kappa Shape Index (κ1) | Relates to the molecular shape and complexity. researchgate.net |

| Physicochemical | LogP (octanol-water partition coefficient) | A measure of the molecule's hydrophobicity. |

| Physicochemical | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. researchgate.net |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. |

Model Development and Validation

Once a relevant set of descriptors is selected, a mathematical model is developed to establish a relationship between these descriptors (independent variables) and the biological activity (dependent variable). researchgate.net A common method used for this purpose is Multiple Linear Regression (MLR), which generates a linear equation. researchgate.net Other methods include k-Nearest Neighbors (kNN) and artificial neural networks. researchgate.net

The development of a QSAR model involves several key steps:

Data Set Preparation: A diverse set of analogues with known biological activities is compiled.

Data Division: The data set is typically divided into a training set for model development and a test set for external validation. nih.gov

Model Generation: A statistical method (e.g., MLR) is applied to the training set to create the QSAR equation.

Model Validation: The generated model's robustness, stability, and predictive power are rigorously assessed. nih.gov

Validation is crucial to ensure the model is not a result of chance correlation and can accurately predict the activity of new compounds. nih.gov It involves both internal and external validation techniques. nih.gov

Internal Validation: Often performed using cross-validation techniques like leave-one-out (LOO), where the model is repeatedly built leaving out one compound at a time and then predicting its activity. The key parameter here is the cross-validated correlation coefficient (Q²). researchgate.net

External Validation: The model's predictive power is tested on the external test set (compounds not used in model generation). The predictive correlation coefficient (pred_R²) is a key metric. researchgate.net

A statistically significant and predictive QSAR model must meet several criteria, as outlined by the Organisation for Economic Co-operation and Development (OECD) guidelines. nih.govresearchgate.net

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness of fit for the training set. | > 0.6 |

| Cross-validated Correlation Coefficient | Q² or R²cv | Measures the internal predictive ability of the model. researchgate.net | > 0.5 |

| Predictive Correlation Coefficient | pred_R² or R²ext | Measures the predictive power on an external test set. researchgate.net | > 0.6 |

| Y-Randomization | cRp² | Ensures the model is not due to chance correlation by randomizing the response variable. researchgate.net | Should be low |

Pharmacophore Modeling and Ligand-Based Design

When the 3D structure of the biological target is unknown, ligand-based drug design strategies become particularly valuable. researchgate.netnih.gov Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.gov

For analogues of this compound, a pharmacophore model can be generated based on a set of active compounds. bu.edu.eg This model identifies the key chemical features and their spatial arrangement necessary for activity. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive/Negative Ionizable centers

The amide linkage in the benzamide scaffold can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The tetrazole ring is rich in nitrogen atoms, providing multiple potential hydrogen bond acceptor sites, and contributes to the molecule's electronic and metabolic stability. vulcanchem.comnih.gov The ethyl groups on both the benzamide and tetrazole rings introduce hydrophobic characteristics that can engage in van der Waals interactions with the target. vulcanchem.com

Once a pharmacophore model is developed and validated, it serves multiple purposes in ligand-based design:

Virtual Screening: The model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, potentially identifying new scaffolds.

Lead Optimization: The model provides crucial insights into which parts of the this compound structure are essential for activity. This guides medicinal chemists in designing new analogues with enhanced potency and improved pharmacokinetic properties by modifying or substituting different parts of the molecule while preserving the key pharmacophoric points. bu.edu.egresearchgate.net

| Pharmacophoric Feature | Potential Structural Moiety in Analogues |

|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the amide, Nitrogen atoms of the tetrazole ring |

| Hydrogen Bond Donor (HBD) | Amide N-H group |

| Aromatic Ring (AR) | The central benzene (B151609) ring |

| Hydrophobic (HY) | Ethyl groups, Phenyl ring |

Computational and Theoretical Chemistry Applications for 4 Ethyl N 2 Ethyl 2h Tetrazol 5 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a robust framework for investigating electronic structure, reactivity, and energetic preferences.

Density Functional Theory (DFT) studies are instrumental in elucidating the electronic characteristics of a molecule. For 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide, DFT calculations would typically be employed to determine key electronic properties. These properties help in predicting the molecule's reactivity and potential interaction with biological targets.

Key electronic structure and reactivity descriptors that would be investigated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

A hypothetical data table summarizing the expected outcomes of such a DFT study is presented below. The values are illustrative and based on general principles for similar organic molecules.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |

| Chemical Hardness | 2.65 eV | Measures resistance to change in electron distribution |

| Electronegativity | 3.85 eV | Indicates the power to attract electrons |

| Electrophilicity Index | 2.79 eV | Quantifies the electrophilic nature |

The tetrazole ring can exist in different tautomeric forms. For an N-substituted tetrazole like the one in this compound, the position of the substituent (in this case, the ethyl group) is fixed. However, understanding the relative stabilities of different tautomers is crucial in the design and synthesis of tetrazole-containing compounds. Quantum chemical calculations can predict the most stable tautomer by comparing their relative energies.

In the case of the parent 5-substituted-2H-tetrazole, it is in equilibrium with its 1H-tautomer. Computational studies on related systems consistently show that the relative stability is influenced by the nature of the substituent at the C5 position and the N-substituent. DFT calculations would be used to compute the total electronic energies of the possible tautomers to determine their energetic preferences.

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the low-energy conformations that the molecule is likely to adopt.

This analysis is typically performed by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting conformer. This process, often done using molecular mechanics or semi-empirical methods followed by DFT optimization of the low-energy conformers, helps in understanding the molecule's preferred shape in different environments. The resulting data can be visualized in a Ramachandran-like plot to show the energetically favorable conformational regions.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.

MD simulations can model the behavior of this compound in a solvent, typically water, to mimic physiological conditions. These simulations track the movements of every atom in the system over time, providing a detailed view of the molecule's flexibility, conformational changes, and interactions with solvent molecules. Key properties that can be analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify the flexible regions of the molecule.

Radial Distribution Function (RDF): To understand the solvation shell structure around the molecule.

If a biological target for this compound is identified, MD simulations can be employed to study the dynamics of the ligand-target binding process. These simulations can reveal the key interactions responsible for binding, the conformational changes that occur upon binding, and the stability of the resulting complex.

The process would involve docking the compound into the active site of the target protein, followed by running an MD simulation of the ligand-protein complex. Analysis of the simulation trajectory can provide valuable information about the binding mode and the strength of the interaction, which is crucial for drug design and optimization.

Molecular Docking and Scoring

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for forecasting the binding mode and affinity of a small molecule ligand to a protein target.

For this compound, molecular docking simulations can elucidate its binding orientation within the active site of various protein targets. Studies on analogous tetrazole and benzamide-containing compounds have demonstrated their potential to interact with a range of enzymes and receptors. For instance, derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have been docked against targets like H. pylori urease to understand their binding conformations. nih.gov

In a hypothetical docking scenario of this compound with a target protein, the ethylphenyl group would likely orient towards a hydrophobic pocket, while the tetrazole ring could engage in interactions with polar or charged residues. The specific binding mode is determined by the collective contributions of various intermolecular forces, aiming for the lowest energy conformation. The docking scores from such simulations provide a quantitative estimate of the binding affinity, helping to rank potential drug candidates. For example, docking studies of similar tetrazole derivatives have reported binding affinities in the range of -7.5 to -9.0 kcal/mol, indicating strong interactions with their respective targets. ajchem-a.com

Interactive Data Table: Hypothetical Docking Scores of this compound with Various Protein Targets

| Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | TYR385, ARG513, SER530 |

| Angiotensin II Receptor | 6OS0 | -9.2 | ARG167, LYS199, TYR92 |

| Urease | 1E9Y | -7.8 | HIS221, ARG338, ALA169 |

A detailed analysis of the docked pose reveals the specific interactions that stabilize the ligand-protein complex. For this compound, these interactions are expected to include:

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring are potential hydrogen bond acceptors, while the amide N-H group can act as a hydrogen bond donor. These interactions are crucial for specificity and affinity. Studies on related compounds have shown the tetrazole ring forming hydrogen bonds with residues like histidine and serine. nih.govajgreenchem.com

Hydrophobic Interactions: The ethyl groups on both the benzamide (B126) and tetrazole moieties, along with the phenyl ring, can form van der Waals and hydrophobic interactions with nonpolar amino acid residues such as alanine, valine, and leucine (B10760876) within the protein's active site. nih.gov

Pi-Interactions: The aromatic phenyl and tetrazole rings can engage in pi-pi stacking, pi-sulfur, or pi-cation interactions with aromatic or charged residues of the target protein, further anchoring the ligand. ajchem-a.com

In the case of valsartan, a well-known drug containing a tetrazole moiety, molecular docking has shown strong salt bridges and hydrogen bonds between the tetrazole nitrogen and key residues like ARG338 and HIS221 in its target enzyme. nih.gov

De Novo Design and Virtual Screening Based on this compound Scaffold

The structural framework of this compound serves as a valuable scaffold for the design of new, potentially more potent and selective compounds.

De Novo Design: This computational approach involves building novel molecular structures piece by piece within the constraints of a protein's active site. Using the tetrazole-benzamide core as a starting point, new functional groups can be added or existing ones modified to optimize interactions with the target. For example, replacing the ethyl groups with other alkyl or aryl substituents could enhance hydrophobic interactions or introduce new hydrogen bonding opportunities.

Virtual Screening: This technique involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to a drug target. A virtual screen could be performed on databases of compounds that contain the this compound scaffold or are structurally similar. This allows for the rapid identification of promising candidates for further experimental testing. Ligand-based virtual screening of benzimidazole (B57391) derivatives, a related class of compounds, has been successfully used to identify potential inhibitors of enzymes like triosephosphate isomerase. nih.gov

Cheminformatics and Data Mining in the Context of Tetrazole-Benzamides

Cheminformatics applies computational methods to analyze and manage large sets of chemical data. In the context of tetrazole-benzamides, these techniques are invaluable for:

Structure-Activity Relationship (SAR) Studies: By analyzing a series of related compounds and their biological activities, cheminformatics tools can identify the structural features that are critical for potency and selectivity. For this compound, this could involve correlating changes in substituents with changes in binding affinity to a particular target.

ADMET Prediction: Cheminformatics models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. For this compound, these models can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for off-target toxicity, guiding the design of safer and more effective drugs. researchgate.net

Library Design: Data mining of existing chemical and biological databases can inform the design of focused libraries of tetrazole-benzamide derivatives for high-throughput screening. This ensures that the synthesized compounds have a higher probability of being active and possessing drug-like properties. The tetrazole moiety is often used in drug development to improve characteristics such as lipophilicity and metabolic stability. beilstein-journals.orgbeilstein-journals.org

An exploration of the future of medicinal chemistry reveals promising new directions for the compound this compound. This molecule, characterized by its distinct benzamide and tetrazole groups, is at the forefront of innovative research aimed at discovering new therapeutic applications and refining its chemical properties. Researchers are looking beyond its current applications to unlock its full potential in medicine and chemical biology.

Q & A

Q. What are the common synthetic routes for 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling 4-ethylbenzoyl chloride with 2-ethyl-2H-tetrazol-5-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or THF . Optimization includes:

- Catalyst screening : Use coupling agents (e.g., HATU, DCC) to enhance yield.

- Temperature control : Reactions at 0–25°C minimize side products.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity.

Characterize intermediates via TLC and final products using -/-NMR, IR, and elemental analysis .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic validation : Compare -NMR chemical shifts (e.g., benzamide aromatic protons at δ 7.5–8.0 ppm; tetrazole protons at δ 8.5–9.0 ppm) with literature .

- Elemental analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 60.34%, H: 6.47%, N: 25.49%).

- Chromatographic methods : HPLC (C18 column, acetonitrile/water gradient) or GC-MS to confirm >95% purity .

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s stability under varying physicochemical conditions?

Methodological Answer:

- Longitudinal stability studies : Expose the compound to stressors (light, humidity, pH 1–13) and monitor degradation via:

- UV-Vis spectroscopy : Track absorbance changes at λmax.

- LC-MS : Identify degradation products (e.g., hydrolyzed benzamide or tetrazole ring-opening).

- Kinetic analysis : Calculate half-life () using Arrhenius plots at 25°C, 40°C, and 60°C .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

- Meta-analysis framework : Systematically compare studies using tools like PRISMA to identify variables (e.g., assay protocols, cell lines).

- Dose-response reevaluation : Conduct IC50 assays under standardized conditions (e.g., fixed incubation time, serum-free media).

- Theoretical modeling : Use molecular docking (AutoDock Vina) to correlate structural variations (e.g., substituent electronegativity) with activity discrepancies .

Q. How can researchers integrate mixed-methods approaches to study the compound’s mechanism of action?

Methodological Answer:

- Embedded experimental design : Combine quantitative (e.g., enzyme inhibition assays) and qualitative (e.g., molecular dynamics simulations) methods .

- Hypothesis-driven workflow :

Q. What methodologies are recommended for exploring the compound’s potential in material science applications?

Methodological Answer:

- Thermal analysis : TGA/DSC to assess decomposition thresholds (>200°C suggests thermal stability).

- Electronic characterization : Cyclic voltammetry to evaluate redox behavior (e.g., HOMO/LUMO gaps).

- Supramolecular studies : X-ray crystallography to analyze packing motifs (e.g., π-π stacking of benzamide rings) .

Q. How can theoretical frameworks guide the optimization of this compound derivatives for receptor targeting?

Methodological Answer:

- Structure-activity relationship (SAR) models : Use QSAR software (e.g., MOE) to predict substituent effects on binding.

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors in tetrazole) using Schrödinger Phase.

- In silico ADMET profiling : Predict bioavailability and toxicity with SwissADME/ProTox-II .

Q. What experimental designs are suitable for assessing the compound’s agrochemical potential?

Methodological Answer:

- Between-subjects field trials : Compare pest mortality rates in control vs. treated groups using randomized block designs.

- Metabolomic profiling : LC-HRMS to detect plant metabolic shifts post-application.

- Ecotoxicity assays : Daphnia magna acute toxicity tests (OECD 202) to evaluate environmental safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.